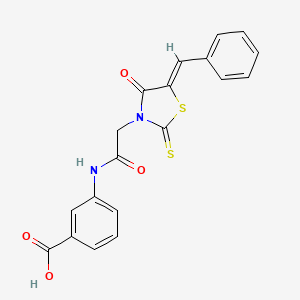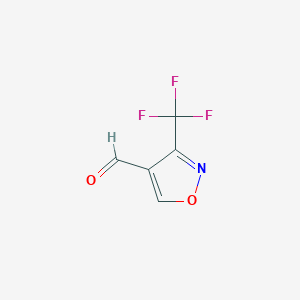
3-(Trifluoromethyl)-1,2-oxazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoromethyl groups (-CF3) are commonly found in many pharmaceutical and agrochemical products due to their unique physicochemical properties . The presence of fluorine atoms in these compounds can enhance their lipophilicity, metabolic stability, and pharmacokinetic properties .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds has seen significant growth over the past two decades . Various methodologies have been developed for the construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .Molecular Structure Analysis
The molecular structure of trifluoromethyl-containing compounds can be complex and varies depending on the specific compound. For example, a study on 2,3,5,6-tetrachloro-p-benzoquinone used Hartree–Fock (HF) and DFT calculations in the B3LYP framework with the 6-311++G(d,p) basis set to determine molecular geometry, Mulliken charges, and vibrational wavenumbers .Chemical Reactions Analysis
Trifluoromethyl-containing compounds are known to undergo various chemical reactions. For instance, a study on the trifluoromethylation of 1,3-dimethoxybenzene found that the frequency of pulsed light affected the regioselectivities and chemical yields of this reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl-containing compounds can be unique due to the presence of the trifluoromethyl group. For example, the trifluoromethyl group is known for its strong electron-withdrawing nature and increasing lipophilicity, which greatly affects the pharmacological activity of chemical compounds .Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Applications
A study by Bhat et al. (2016) demonstrated the synthesis of new 1,2,3-triazolyl pyrazole derivatives through a Vilsmeier–Haack reaction approach, which included compounds structurally related to 3-(Trifluoromethyl)-1,2-oxazole-4-carbaldehyde. These compounds displayed broad-spectrum antimicrobial activities and moderate to good antioxidant activities. The anti-bacterial properties were further supported by in silico molecular docking studies, showing good inhibitory effects on the E. coli MurB enzyme, comparable with the standard drug Ciprofloxacin (Bhat et al., 2016).
Tuberculosis Inhibitory Activity
Costa et al. (2006) described the synthesis and structure-activity relationship (SAR) study of new N-substituted-phenyl-1,2,3-triazole-4-carbaldehydes, which are structurally similar to 3-(Trifluoromethyl)-1,2-oxazole-4-carbaldehyde. These compounds showed significant inhibitory activity against Mycobacterium tuberculosis, with some displaying MIC values similar to pharmaceuticals used in tuberculosis treatment. This highlights the potential of related structures in developing new anti-tubercular agents (Costa et al., 2006).
Supramolecular and Coordination Chemistry
Research into 1,2,3-triazoles, compounds related to 3-(Trifluoromethyl)-1,2-oxazole-4-carbaldehyde, has shown their usefulness in supramolecular and coordination chemistry due to their unique combination of facile accessibility and diverse supramolecular interactions. This has opened up myriad applications in anion recognition, catalysis, and photochemistry, far beyond the original scope of click chemistry. The polarized carbon atom of the nitrogen-rich triazole allows for complexation of anions through hydrogen and halogen bonding, offering versatile functional units for advanced applications (Schulze & Schubert, 2014).
Fluorescence Sensing and Biological Applications
A study by Wrona-Piotrowicz et al. (2022) on compounds containing a pyrazolylpyrene chromophore, which can be synthesized from precursors including 3-(Trifluoromethyl)-1,2-oxazole-4-carbaldehyde, exhibited bright fluorescence in solution and weak fluorescence in the solid state. These compounds showed changes in their emission spectra upon protonation, indicating potential for sensing applications in strongly acidic environments (Wrona-Piotrowicz et al., 2022).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(trifluoromethyl)-1,2-oxazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3NO2/c6-5(7,8)4-3(1-10)2-11-9-4/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJURDFIVGIKBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NO1)C(F)(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)-1,2-oxazole-4-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 7-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2712264.png)
![2-[[5-(2,4-dichlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/no-structure.png)
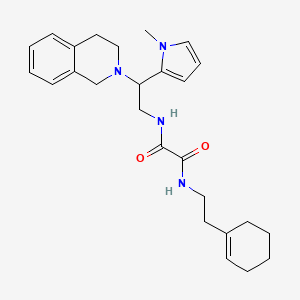
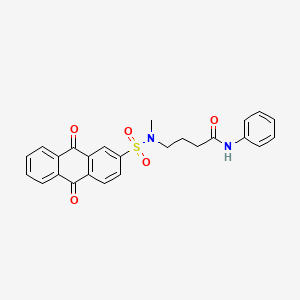
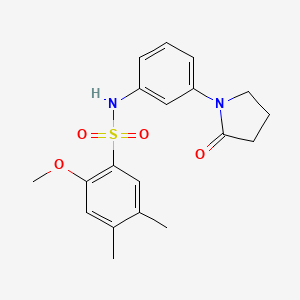
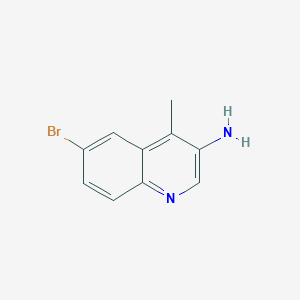

![N-[2-(1H-indol-3-yl)ethyl]-8-quinolinesulfonamide](/img/structure/B2712277.png)
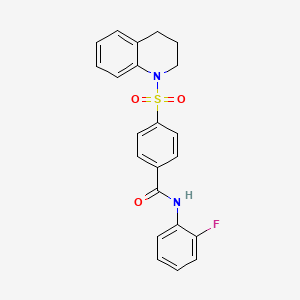
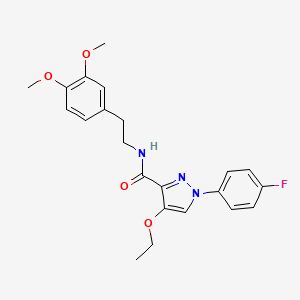
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one](/img/structure/B2712281.png)
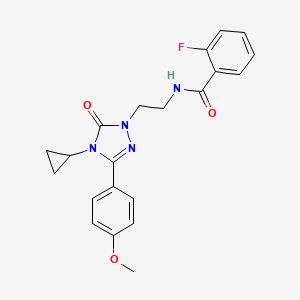
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[4-(1H-pyrrol-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B2712285.png)
